![molecular formula C17H15ClFNO2 B2936064 1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one CAS No. 2413898-38-9](/img/structure/B2936064.png)
1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one
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Overview
Description
1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one, commonly referred to as CFI-400945, is a small molecule inhibitor that has shown promising results in scientific research applications. It is a potent inhibitor of checkpoint kinase 1 (CHK1), a protein involved in DNA damage response and cell cycle regulation.
Mechanism Of Action
1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one is a serine/threonine kinase that is activated in response to DNA damage. It plays a critical role in the DNA damage response by regulating cell cycle progression and DNA repair. CFI-400945 inhibits 1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one by binding to the ATP-binding pocket of the protein, preventing its activation and downstream signaling. This leads to the accumulation of DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
CFI-400945 has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. It has also been shown to enhance the antitumor activity of DNA-damaging agents, such as radiation and chemotherapy. In addition, CFI-400945 has been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to therapy.
Advantages And Limitations For Lab Experiments
One of the main advantages of CFI-400945 is its potent and selective inhibition of 1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one, which makes it a promising candidate for cancer treatment. However, its efficacy in clinical trials has been limited by its poor solubility and bioavailability, which may require the use of higher doses and more frequent administration. In addition, the potential for off-target effects and toxicity needs to be carefully evaluated in future studies.
Future Directions
For the research on CFI-400945 include the development of more potent and selective inhibitors of 1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one, as well as the identification of biomarkers that can predict response to therapy. In addition, the use of CFI-400945 in combination with other targeted therapies, such as PARP inhibitors and immune checkpoint inhibitors, may enhance its efficacy and overcome resistance to therapy. Finally, the development of novel drug delivery systems that can improve the solubility and bioavailability of CFI-400945 may also be explored.
Synthesis Methods
CFI-400945 can be synthesized using a multi-step process that involves the reaction of 5-chloro-1H-indole with 4-fluorophenol, followed by the addition of 1-bromo-3-chloropropane and subsequent deprotection of the resulting intermediate. The final product is obtained through purification and isolation steps.
Scientific Research Applications
CFI-400945 has been extensively studied for its potential use in cancer treatment. 1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one inhibition has been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy, by preventing the repair of damaged DNA. CFI-400945 has been shown to enhance the efficacy of these treatments in preclinical models of various types of cancer, including breast, lung, and pancreatic cancer.
properties
IUPAC Name |
1-(5-chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO2/c1-11(22-15-5-3-14(19)4-6-15)17(21)20-9-8-12-10-13(18)2-7-16(12)20/h2-7,10-11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAHVVCQSHNRMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=C1C=CC(=C2)Cl)OC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2,3-dihydroindol-1-yl)-2-(4-fluorophenoxy)propan-1-one |
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